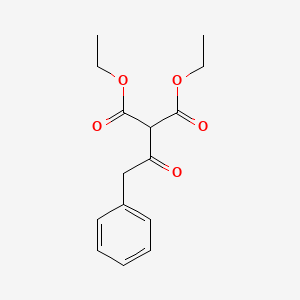

Diethyl 2-(2-phenylacetyl)propanedioate

Description

Chemical Significance and Context as a β-Keto Diester

Diethyl 2-(2-phenylacetyl)propanedioate is chemically classified as a β-keto diester. fiveable.me This structural arrangement, where a ketone's carbonyl group is positioned at the beta-carbon relative to two ester groups, is fundamental to its reactivity. fiveable.mefiveable.me The compound's molecular formula is C15H18O5, and it has a molar mass of approximately 278.30 g/mol . chemicalbook.comnih.gov Typically appearing as a crystalline solid or a brown liquid, it is sparingly soluble in water but shows high solubility in organic solvents like ethanol (B145695) and dichloromethane. chemicalbook.comsafrole.com

The chemical significance of β-keto esters lies in their versatility as building blocks in organic synthesis. fiveable.meresearchgate.net The presence of both ketone and ester functional groups allows for a wide range of chemical transformations. chemicalbook.comfiveable.me The protons on the α-carbon, situated between the three carbonyl groups (one ketone and two ester carbonyls), are particularly acidic, facilitating the formation of a stable enolate ion when treated with a base. fiveable.mebritannica.com This highly reactive enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and condensations. fiveable.measkfilo.com The phenylacetyl group in this compound further stabilizes negative charges through resonance, enhancing its utility in diverse organic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | chemicalbook.comnih.gov |

| Synonyms | Diethyl (phenylacetyl)malonate, Diethyl 2-(phenylacetyl)propanedioate | chemicalbook.comnih.gov |

| CAS Number | 20320-59-6 | weimiaobio.comnih.gov |

| Molecular Formula | C15H18O5 | chemicalbook.commolbase.com |

| Molecular Weight | 278.30 g/mol | chemicalbook.comnih.gov |

| Appearance | Crystalline solid or brown liquid | chemicalbook.comchemicalbook.com |

| Boiling Point | 120 °C at 0.01 Torr | chemicalbook.com |

Historical Development and Foundational Reactivity of Malonate Systems

The chemistry of this compound is rooted in the broader historical context of malonic ester synthesis, a classic method in organic chemistry dating back to the 19th century. vaia.comstudysmarter.co.uk Malonic ester synthesis is a powerful technique used to prepare substituted carboxylic acids. wikipedia.orgopenochem.org The foundational reactivity of malonate systems like diethyl malonate involves a three-step sequence:

Enolate Formation : The methylene (B1212753) group (CH2) alpha to the two ester carbonyls is acidic and can be deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. britannica.comwikipedia.org

Alkylation : The resulting enolate acts as a potent nucleophile, readily reacting with an alkyl halide in an SN2 reaction to form an alkyl-substituted malonic ester. askfilo.comwikipedia.org

Hydrolysis and Decarboxylation : The substituted malonic ester can then be hydrolyzed, typically under acidic conditions, to the corresponding malonic acid derivative. chemicalbook.comopenochem.org Upon heating, this intermediate readily loses a molecule of carbon dioxide (decarboxylation) to yield a substituted acetic acid. wikipedia.orgopenochem.org

This well-established reactivity provides the framework for understanding this compound. Its synthesis often involves the acylation of a malonate system with phenylacetyl chloride. safrole.com The compound itself can undergo further reactions typical of malonate esters, such as hydrolysis and decarboxylation, making it a versatile intermediate. chemicalbook.comweimiaobio.com Modern advancements have expanded upon this foundational chemistry, introducing palladium-catalyzed reactions of allylic esters of malonates to create new synthetic pathways. nih.gov

Broad Research Areas and Potential Applications

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development. weimiaobio.com Its primary application is as a building block in organic synthesis to construct more complex molecular architectures. weimiaobio.comfiveable.me

Key research applications include:

Pharmaceutical Synthesis : The compound serves as a precursor in the synthesis of various pharmaceutical agents. chemicalbook.comweimiaobio.com Its structure is a key component for creating bioactive molecules, including certain anti-inflammatory drugs and anticonvulsants. chemicalbook.com It is also used in the synthesis of barbiturates. sodium-methoxide.netwikipedia.org

Heterocyclic Chemistry : Diethyl malonate and its derivatives are widely used to synthesize heterocyclic compounds through cyclization reactions. askfilo.comsodium-methoxide.net For instance, this compound can react with hydrazine (B178648) hydrochloride to form pyrazole (B372694) derivatives. safrole.com

Fine and Agrochemical Synthesis : Researchers utilize the compound's reactivity to create agrochemicals and other fine chemicals. weimiaobio.comsafrole.com The structure can be modified to introduce functional groups that enhance the desired properties of the final products. weimiaobio.comsafrole.com

The synthesis of this compound itself can be achieved through several routes, highlighting its accessibility for research purposes. safrole.com

Table 2: Selected Synthesis Routes for this compound

| Reactant 1 | Reactant 2 | Key Conditions/Reagents | Source(s) |

|---|---|---|---|

| Diethyl malonate | Phenylacetyl chloride | Magnesium, anhydrous diethyl ether | chemicalbook.com |

| Ethanol | 2,2-dimethyl-5-(2-phenylacetyl)-1,3-dioxane-4,6-dione | N/A | safrole.com |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-phenylacetyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASPDQDIPTZTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447383 | |

| Record name | Diethyl (phenylacetyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-59-6 | |

| Record name | Diethyl (phenylacetyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 2 Phenylacetyl Propanedioate

Established Laboratory Syntheses

Laboratory-scale synthesis of diethyl 2-(2-phenylacetyl)propanedioate typically revolves around the formation of a carbon-carbon bond between a malonic ester enolate and a phenylacetyl electrophile.

Acylation of Diethyl Malonate with Phenylacetyl Chloride

A common and effective method for preparing this compound is the acylation of diethyl malonate with phenylacetyl chloride. This reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of phenylacetyl chloride.

One established procedure involves the use of magnesium turnings and ethanol (B145695) to form magnesium ethoxide in situ. This is followed by the addition of diethyl malonate to generate the magnesium enolate. The subsequent dropwise addition of a phenylacetyl chloride solution, often in a solvent like anhydrous ether, initiates the acylation. chemicalbook.comorgsyn.org The reaction mixture typically requires heating to proceed to completion. chemicalbook.com After the reaction, a workup procedure involving cooling, addition of water to dissolve inorganic salts, and separation of the organic layer is performed. The final product is obtained after evaporating the solvent under reduced pressure. chemicalbook.com

An alternative approach utilizes sodium ethoxide as the base to deprotonate diethyl malonate. The resulting sodium enolate then reacts with phenylacetyl chloride. It is crucial to use a base that matches the ester groups of the malonate to prevent transesterification, which would lead to a mixture of products. ucalgary.ca

A significant challenge in this acylation is the potential for O-acylation, where the enolate attacks the carbonyl oxygen instead of the carbon, leading to an undesired byproduct. The choice of reaction conditions and base can influence the ratio of C-acylation to O-acylation. For instance, the use of magnesium chloride in conjunction with a tertiary amine base like triethylamine (B128534) has been shown to promote C-acylation in excellent yields. lookchem.com

Reaction Conditions for Acylation of Diethyl Malonate:

| Parameter | Magnesium/Ethanol Method | Sodium Ethoxide Method | MgCl2/Triethylamine Method |

| Base | Magnesium Ethoxide (in situ) | Sodium Ethoxide | Triethylamine |

| Activating Agent | - | - | Magnesium Chloride |

| Solvent | Anhydrous Ether | Anhydrous Ethanol | Acetonitrile |

| Typical Temperature | Heating under reflux | Varies, often room temp. to reflux | 25 °C |

| Key Consideration | In situ base formation | Prevention of transesterification | Suppression of O-acylation |

Synthetic Routes from Phenylacetic Acid and Diethyl Malonate

Phenylacetic acid serves as a readily available precursor for the synthesis of this compound. The acid is first converted to the more reactive phenylacetyl chloride. This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once phenylacetyl chloride is obtained, it can be used to acylate diethyl malonate as described in the preceding section. A Chinese patent outlines a process starting from phenylacetic acid, which is neutralized, followed by a substitution reaction involving zinc cyanide and subsequent acidification to yield phenylmalonic acid. google.com This intermediate is then esterified with ethanol to produce diethyl phenylmalonate, which can be further alkylated. google.com While this patent describes the synthesis of a related compound, the initial steps highlight a pathway from phenylacetic acid.

Alternative Preparative Methods from Related Precursors

Another synthetic route involves the reaction of ethanol with 2,2-dimethyl-5-(2-phenylacetyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. chemicalbook.com Meldrum's acid is known for its high acidity and is a common starting material in malonic ester-type syntheses. The reaction with ethanol leads to the formation of this compound.

Considerations for Scalable Synthesis in Research and Development

Transitioning the synthesis of this compound from the laboratory to a larger research and development or industrial scale introduces several critical considerations to ensure safety, efficiency, and economic viability.

Industrial production often employs similar synthetic routes as in the laboratory but with precise control over reaction conditions to maximize yield and purity. Automated systems for temperature regulation and the controlled addition of reagents are commonly implemented to maintain consistency and enhance safety.

A primary concern is the management of reaction exotherms. The acylation of diethyl malonate is an exothermic process, and on a large scale, the heat generated must be effectively dissipated to prevent a runaway reaction. This can be achieved through the use of jacketed reactors with efficient cooling systems and by carefully controlling the rate of reagent addition.

The formation of byproducts, such as the O-acylated isomer and dialkylated products, becomes a more significant issue at scale. The formation of dialkylated structures is a known drawback of the malonic ester synthesis, complicating purification and reducing yields. ucalgary.ca Strategies to minimize these impurities include the precise control of stoichiometry, temperature, and the choice of base and solvent. The use of magnesium chloride and a tertiary amine base is a notable method for selectively promoting the desired C-acylation. lookchem.com

Purification of the final product on a large scale requires methods that are both effective and economical. While laboratory-scale purification might involve column chromatography, this is often not feasible for large quantities. Industrial purification typically relies on techniques such as distillation under reduced pressure, crystallization, and liquid-liquid extraction. chemicalbook.com The workup procedure generally involves washing the crude product with water and sometimes a mild base to remove acidic impurities before the final purification step.

The economic viability of a particular synthetic route is paramount. This involves evaluating the cost of starting materials, reagents, solvents, and the energy requirements of the process. For instance, while converting phenylacetic acid to phenylacetyl chloride adds a step, the lower cost of phenylacetic acid compared to phenylacetyl chloride might make this route more economical at scale. A thorough process analysis is necessary to determine the most cost-effective and sustainable synthetic strategy.

Scalable Synthesis Considerations:

| Factor | Challenge | Mitigation Strategy |

| Exothermicity | Potential for thermal runaway. | Jacketed reactors with efficient cooling, controlled reagent addition rate. |

| Byproduct Formation | O-acylation and dialkylation reduce yield and purity. | Precise stoichiometric control, optimized temperature, use of selective reagents like MgCl₂/tertiary amines. |

| Purification | Column chromatography is not scalable. | Distillation, crystallization, liquid-liquid extraction. |

| Economic Viability | High cost of some starting materials and reagents. | Process optimization, evaluation of alternative, more economical starting materials like phenylacetic acid. |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Reactivity Pathways

The reactivity of diethyl 2-(2-phenylacetyl)propanedioate is primarily centered around the acidic α-hydrogen, the nucleophilic character of the resulting enolate, and the electrophilic nature of its multiple carbonyl centers.

Nucleophilic Reactivity of the Propanedioate System

The carbon atom positioned between the two ester carbonyl groups (the α-carbon) of the propanedioate system is flanked by two electron-withdrawing groups. This structural feature significantly increases the acidity of the α-hydrogen (pKa ≈ 13 for diethyl malonate), facilitating its removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile, capable of attacking various electrophiles. The nucleophilic character of this system is central to its utility in forming new carbon-carbon bonds.

The enolate ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the carbonyl oxygen atoms. pharmaxchange.info Reactions can therefore lead to either C-alkylation or O-alkylation products.

Role of the Phenylacetyl Moiety in Resonance Stabilization of Intermediates

The enolate formed from this compound is particularly well-stabilized due to the delocalization of the negative charge across both the ester carbonyls and the ketone carbonyl of the phenylacetyl group. The phenyl ring itself can further contribute to the delocalization and stabilization of any transient charged intermediates formed during reactions. This extensive resonance stabilization makes the formation of the enolate thermodynamically favorable and influences the regioselectivity of its subsequent reactions. The presence of the phenylacetyl group is key to the compound's specific reactivity profile compared to simple dialkyl malonates. chemicalbook.com

Reactivity of Ester and Ketone Carbonyl Centers

The compound possesses three carbonyl centers: two ester carbonyls and one ketone carbonyl. All three are electrophilic and susceptible to nucleophilic attack. The ester groups can undergo nucleophilic acyl substitution, most notably hydrolysis, under both acidic and basic conditions. The ketone carbonyl can also participate in nucleophilic addition reactions. The relative reactivity of these centers can be influenced by steric hindrance and the electronic effects of the surrounding groups.

Malonate-Specific Transformations

The malonate core of this compound allows for a range of transformations that are characteristic of this class of compounds, primarily alkylation and hydrolysis followed by decarboxylation.

Regioselective Alkylation Strategies via Enolate Formation

The formation of the enolate of this compound opens the door to a variety of alkylation reactions. The nucleophilic enolate readily reacts with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-carbon. libretexts.org The choice of reaction conditions is crucial for achieving regioselective C-alkylation over O-alkylation.

Factors influencing the C- vs. O-alkylation ratio include:

Solvent: Protic solvents can hydrogen-bond with the oxygen atom of the enolate, shielding it and favoring C-alkylation. pharmaxchange.info

Counter-ion: Chelating cations can coordinate with the oxygen atoms, also favoring C-alkylation. ic.ac.uk

Electrophile: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation. reddit.com

A general strategy for the alkylation of a related compound, diethyl phenylmalonate, involves the use of sodium ethoxide as a base to form the enolate, followed by reaction with an alkyl halide like ethyl bromide. google.com Microwave-assisted phase-transfer catalysis has also been shown to be an effective method for the benzylation of diethyl malonate, promoting monobenzylation. researchgate.net

Table 1: General Conditions for Regioselective Alkylation of Malonate Esters

| Factor | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation |

| Solvent | Protic (e.g., water, ethanol) | Polar Aprotic (e.g., DMF, DMSO) |

| Counter-ion | Small, chelating (e.g., Li⁺) | Large, non-chelating (e.g., K⁺) |

| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R-Cl) |

| Temperature | Lower temperatures | Higher temperatures |

This table presents generalized trends in regioselective alkylation.

Hydrolytic Pathways under Acidic and Basic Conditions

The ester functional groups of this compound are susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process typically leads to the corresponding dicarboxylic acid, which can then readily undergo decarboxylation, especially upon heating, to yield a ketone.

Acid-Catalyzed Hydrolysis and Decarboxylation:

Under acidic conditions, the ester carbonyl is protonated, rendering it more electrophilic for attack by water. This is a reversible process. google.com Subsequent heating of the resulting diacid promotes decarboxylation. A study on the closely related diethyl 2-(perfluorophenyl)malonate demonstrated that vigorous hydrolysis with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux led to the hydrolyzed and decarboxylated product, 2-(perfluorophenyl)acetic acid, in good yield. beilstein-journals.orgbeilstein-journals.org The use of acetic acid as a co-solvent ensured a homogeneous reaction mixture. beilstein-journals.org

Base-Mediated Hydrolysis and Decarboxylation:

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification, which is an irreversible process that yields a carboxylate salt and ethanol (B145695). google.com Acidification of the reaction mixture then produces the dicarboxylic acid. As with the acidic pathway, this intermediate is prone to decarboxylation. Research on diethyl 2-(perfluorophenyl)malonate showed that it is relatively stable under mild basic conditions at room temperature. beilstein-journals.orgnih.gov However, under harsher conditions (higher base concentration and elevated temperatures), decomposition and decarboxylation to form 2-(perfluorophenyl)acetic acid were observed. beilstein-journals.org

Table 2: Investigated Conditions for the Hydrolysis of Diethyl 2-(perfluorophenyl)malonate

| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |

| LiOH (2 equiv) | Dioxane/H₂O (10%) | 80 | 5 | 2-(Perfluorophenyl)acetic acid | 17 | nih.gov |

| HBr (48% aq.) | Acetic Acid (1:5 v/v) | 120 (reflux) | 10 | 2-(Perfluorophenyl)acetic acid | 63 | beilstein-journals.orgbeilstein-journals.org |

| TFA (5 equiv) | Neat | 75 (reflux) | 10 | Starting Material Recovered | - | beilstein-journals.org |

| NaOH (10%) | H₂O/Dioxane (1:1) | 100 (reflux) | 5 | Starting Material Recovered | - | nih.gov |

This table is based on data for the hydrolysis of diethyl 2-(perfluorophenyl)malonate and serves as an illustrative example of the reactivity of a structurally similar compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

β-Keto Ester Condensation Reactions

This compound is a product of a Claisen-type condensation reaction. The classic Claisen condensation involves the base-catalyzed self-condensation of two molecules of an ester to form a β-keto ester. openstax.orglibretexts.org In the context of this compound, its synthesis would involve a crossed Claisen condensation.

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of an ester by a strong base, such as sodium ethoxide, to form an ester enolate. openstax.orgmasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. openstax.org The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of the β-keto ester. libretexts.org A key driving force for the reaction is the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen, by the alkoxide base. openstax.orglibretexts.org This final deprotonation step is essentially irreversible and drives the equilibrium towards the product. libretexts.org

The synthesis of this compound specifically can be envisioned through the crossed Claisen condensation of ethyl phenylacetate (B1230308) and diethyl carbonate. In this scenario, the enolate of ethyl phenylacetate would attack the carbonyl of diethyl carbonate.

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Ethyl Phenylacetate | Diethyl Carbonate | Sodium Ethoxide | This compound |

The Dieckmann condensation is an intramolecular version of the Claisen condensation, leading to the formation of cyclic β-keto esters, typically five- or six-membered rings. masterorganicchemistry.com This reaction occurs in molecules containing two ester groups that can react with each other. While this compound itself is the product of a condensation rather than a substrate for a typical Dieckmann cyclization, analogous structures with appropriately positioned ester groups can undergo such intramolecular reactions.

For a molecule to undergo a Dieckmann-type cyclization, it must possess two ester functionalities that can form a stable ring. The mechanism mirrors the intermolecular Claisen condensation, involving the formation of an enolate at one ester's α-carbon, which then attacks the carbonyl of the other ester within the same molecule. masterorganicchemistry.com

Theoretical studies on related systems, such as the intramolecular C-H insertion of phosphanylidenecarbenes, provide insights into the energetics and feasibility of such cyclizations. nih.gov While not a direct analogue, these studies highlight the computational methods available to predict the outcomes of intramolecular reactions.

Crossed Claisen condensations involve the reaction between two different esters. masterorganicchemistry.com To be synthetically useful and avoid a mixture of products, these reactions are typically designed where one of the esters cannot form an enolate (i.e., it has no α-hydrogens). chemistrysteps.com Common non-enolizable esters used in crossed Claisen condensations include ethyl benzoate (B1203000), ethyl formate (B1220265), and diethyl carbonate. uwindsor.ca

In the synthesis of this compound, ethyl phenylacetate serves as the enolizable component, while diethyl carbonate is the non-enolizable electrophilic partner. To control the reaction and prevent the self-condensation of ethyl phenylacetate, the experimental setup is crucial. chemistrysteps.com Typically, the enolizable ester is added slowly to a mixture of the non-enolizable ester and the base. chemistrysteps.com This ensures that the concentration of the enolate of the enolizable ester remains low, favoring the crossed condensation product. chemistrysteps.com

Alternatively, a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely convert the enolizable ester into its enolate before the addition of the second ester. youtube.com This method provides excellent control over which ester acts as the nucleophile and which acts as the electrophile. youtube.com

| Enolizable Ester | Non-enolizable Ester | Key Strategy for Selectivity |

|---|---|---|

| Ethyl Phenylacetate | Diethyl Carbonate | Slow addition of the enolizable ester to the base and non-enolizable ester. |

| Ethyl Phenylacetate | Ethyl Formate | Ethyl formate is highly reactive and lacks α-hydrogens. |

| Ethyl Phenylacetate | Ethyl Benzoate | Ethyl benzoate lacks α-hydrogens. |

Aromatic Reactivity of the Phenylacetyl Group, including Electrophilic and Nucleophilic Substitution

Nucleophilic aromatic substitution on the phenyl ring of this compound is generally not favored unless the ring is activated by strong electron-withdrawing groups, which is not the case here.

The phenylacetyl moiety itself is a known structural motif in various biologically active molecules. For example, phenylacetic acid is a catabolite of phenylalanine and has applications in medicine. wikipedia.org The enzymatic manipulation of the phenylacetyl group, such as its removal by penicillin G acylase, has been studied in the context of peptide synthesis, demonstrating the biochemical relevance of this functional group. researchgate.net Furthermore, phenylacetyl-CoA, a derivative of phenylacetic acid, is involved in metabolic pathways. wikipedia.orgnih.gov

Advanced Synthetic Applications of Diethyl 2 2 Phenylacetyl Propanedioate

As a Versatile Precursor in Complex Molecule Construction

The reactivity of diethyl 2-(2-phenylacetyl)propanedioate is primarily driven by its multiple functional groups, including the ester and ketone moieties which serve as sites for nucleophilic addition reactions. chemicalbook.com The phenylacetyl group can stabilize adjacent negative charges through resonance, making it an excellent substrate for a variety of organic transformations such as alkylation, acylation, and condensation reactions. chemicalbook.com

Introduction of Phenylacetylated Carbon Chains into Target Structures

One of the principal applications of this compound in organic synthesis is as a means to introduce a complex, functionalized carbon chain into a target molecule. The entire phenylacetylated propanedioate unit can be incorporated through reactions typical of malonic esters. Methodologies developed since the early 20th century for malonic ester synthesis are applicable, allowing for carbon chain elongation and the introduction of specific functional groups. guidechem.com The presence of the phenylacetyl group provides a site for further chemical modification, while the ester groups can be hydrolyzed and decarboxylated to yield ketones or substituted acetic acids, making it a strategic precursor in multi-step syntheses. guidechem.com

Construction of Diverse Heterocyclic Systems

The compound is a recognized precursor for the synthesis of a wide array of heterocyclic systems, which are core structures in many pharmaceutical and natural products. chemicalbook.com Its ability to react with dinucleophilic reagents via cyclocondensation reactions is a cornerstone of its utility. For instance, the reaction of this compound with hydrazine (B178648) hydrochloride leads to the formation of substituted pyrazoles, specifically ethyl-3-ethoxy-5-benzyl-1H-pyrazole-4-carboxylate. safrole.com

This reactivity is analogous to classic cyclocondensation reactions involving malonates. nih.gov Such reactions provide reliable pathways to important classes of six-membered heterocycles. nih.gov The general strategies are outlined in the table below.

| Heterocyclic System | Reagent | General Reaction Type |

| Pyrazoles | Hydrazine | Cyclocondensation |

| Barbiturates | Urea | Cyclocondensation |

| Pyrido[1,2-a]pyrimidines | 2-Aminopyridine | Tschitschibabin Reaction |

This table illustrates established cyclization strategies for malonates that are applicable to this compound for constructing diverse heterocyclic frameworks.

Novel Cyclization and Annulation Strategies

The construction of cyclic and polycyclic systems using this compound relies on cyclization and annulation strategies. Cyclocondensation is a key strategy, where the malonate derivative reacts with a 1,3-dinucleophile to form a new six-membered ring. nih.gov A well-known example of this is the synthesis of barbituric acids from diethyl malonate and urea. nih.gov Applying this to this compound would lead to barbiturates bearing a phenylacetyl substituent, introducing functionality relevant for biological activity.

Furthermore, the compound can be used in reactions that generate more complex polycyclic structures. For example, it can serve as a synthetic intermediate for methylanhydroacetonebenzil, which can undergo further bimolecular rearrangement and cyclization reactions. chemicalbook.com These pathways highlight its role in creating intricate molecular architectures through controlled cyclization events. chemicalbook.com

Role in Chemical Biology and Drug Discovery Research

In the realms of chemical biology and drug discovery, this compound serves as a critical starting material and intermediate for molecules with therapeutic potential. chemicalbook.com

Synthesis of Key Intermediates for Bioactive Molecules

The compound is a crucial intermediate in the synthesis of a variety of therapeutic agents. chemicalbook.com Its structural features allow it to be a precursor in the development of anti-inflammatory drugs, anticonvulsants, and other bioactive molecules. chemicalbook.com Notably, it is a key component in the synthesis of phenobarbital, a widely used barbiturate (B1230296) with sedative and anticonvulsant properties. safrole.com Its utility extends to the agrochemical sector, where it is used as a precursor for herbicides and pesticides. chemicalbook.comsafrole.com

| Bioactive Molecule/Intermediate | Application Area | Synthetic Role of Precursor |

| Phenobarbital | Pharmaceuticals (Anticonvulsant, Sedative) | Key intermediate in the barbiturate ring synthesis. safrole.com |

| Anti-inflammatory Drugs (NSAIDs) | Pharmaceuticals (Pain Management) | Serves as a building block for the core structure. |

| Anticonvulsant Medications | Pharmaceuticals (Epilepsy Treatment) | Precursor for various anticonvulsant scaffolds. |

| Herbicides and Pesticides | Agrochemicals | Used to introduce functionalities that inhibit metabolic pathways in weeds and pests. chemicalbook.comsafrole.com |

This table details the role of this compound as a key intermediate in the synthesis of important bioactive compounds.

Methodologies for Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the efficacy and properties of a lead compound. This compound provides a versatile scaffold for such studies. By systematically modifying its structure, chemists can synthesize a library of analogs to probe how different functional groups influence biological activity. mdpi.com

For example, in a study on caffeic acid phenethyl ester (CAPE) analogs, researchers synthesized derivatives to investigate the effects of structural flexibility and aryl substitution on the inhibition of the 5-lipoxygenase enzyme. nih.gov A similar methodological approach can be applied using this compound. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups, the ester groups can be altered to modulate solubility and hydrolysis rates, and the acetyl linker can be modified. The synthesis of such analogs allows for a detailed exploration of the chemical space around the parent molecule to identify derivatives with enhanced potency and improved pharmacokinetic profiles. nih.gov

| Site of Modification | Example of Modification | Rationale for SAR Study |

| Phenyl Ring | Introduction of -Cl, -F, -OCH₃ groups at para-position | To probe the effect of electronic and steric properties on receptor binding. |

| Ester Groups | Change from diethyl to dimethyl or di-tert-butyl esters | To investigate the influence of steric bulk and hydrolysis rate on bioavailability and activity. |

| Acetyl Linker | Replacement of the methylene (B1212753) (-CH₂-) group with an oxygen atom (ester) or nitrogen atom (amide) | To assess the importance of the linker's hydrogen bonding capacity and conformational flexibility. |

This table presents a hypothetical framework for generating analogs of this compound to conduct Structure-Activity Relationship (SAR) studies.

Chemical Probe Synthesis for Mechanistic Studies in Biological Systems (e.g., related malonate ester hydrolysis)

The utility of malonate esters in the synthesis of chemical probes for studying biological mechanisms is an area of significant interest. While this compound itself is not extensively documented as a direct probe, the reactivity of its core structure provides a valuable model for understanding the stability and hydrolysis of related compounds used in such studies. The hydrolysis of malonate esters is a critical reaction, and understanding its mechanism is essential for designing probes that target specific enzymes, like esterases.

Research into the hydrolysis of structurally similar compounds, such as Diethyl 2-(perfluorophenyl)malonate, offers insights into the challenges and potential applications in this field. beilstein-journals.orgnih.gov A study on this perfluorinated analog revealed that the compound is surprisingly stable under various basic and acidic conditions at room temperature. beilstein-journals.orgnih.gov Attempted hydrolysis to the corresponding dicarboxylic acid was unsuccessful; instead, vigorous conditions led to both hydrolysis and decarboxylation, yielding 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This demonstrates that the substituent on the α-carbon profoundly influences the reactivity of the ester groups.

This inherent stability and predictable decomposition pathway are crucial characteristics for a chemical probe. A probe designed from a malonate ester like this compound could be used to investigate the active sites of hydrolytic enzymes. The phenylacetyl group could serve as a recognition element, guiding the molecule to a specific binding pocket, while the ester linkages act as the reactive reporters. The rate and products of hydrolysis, catalyzed by the enzyme, would provide mechanistic information. For instance, studies on the enzymatic hydrolysis of dicarboxylic esters by α-chymotrypsin have laid the groundwork for understanding how these enzymes interact with such substrates. oecd.org The stability of the probe under non-enzymatic physiological conditions is paramount, ensuring that any observed reaction is a direct result of the targeted biological activity.

Table 1: Hydrolysis Study of a Related Malonate Ester

| Compound | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Diethyl 2-(perfluorophenyl)malonate | HBr, AcOH, reflux | 2-(perfluorophenyl)acetic acid | 63% | beilstein-journals.orgnih.gov |

Contributions to Agrochemical Research

The structural framework of this compound makes it a valuable precursor in the field of agrochemical research. safrole.com Its ability to participate in a variety of chemical transformations allows for the synthesis of complex molecules with potential biological activity against weeds and pests. safrole.comweimiaobio.com

This compound serves as a building block for creating new herbicidal agents. safrole.com The core malonate structure can be manipulated through hydrolysis and decarboxylation to produce substituted phenylacetic acids, a class of compounds known for their plant growth-regulating properties. safrole.comgoogle.com Furthermore, the active methylene group is readily alkylated, allowing for the introduction of various substituents to modulate biological activity and target specificity. While specific, commercialized herbicides derived directly from this compound are not widely documented, its parent compound, diethyl malonate, is a known intermediate in the synthesis of certain pesticides. wikipedia.org The synthetic principles are directly transferable. For example, the synthesis of ester herbicides often involves the esterification of carboxylic acids, a functional group readily accessible from this compound. rsc.org The phenylacetyl moiety offers a unique scaffold that can be exploited to design new herbicides that inhibit specific plant enzymes or metabolic pathways. safrole.com

In a similar vein, this compound is a platform for developing new pesticidal compounds. safrole.com The synthesis of pesticides often involves the construction of heterocyclic systems or molecules with specific pharmacophores that are toxic to insects or fungi. kyushu-u.ac.jppageplace.de The reactivity of this malonate ester allows it to be a key intermediate in multi-step syntheses. safrole.comweimiaobio.com For instance, condensation reactions with reagents like hydrazine can lead to pyrazole (B372694) derivatives, a class of heterocycles found in many agrochemicals. safrole.com The general utility of diethyl malonate in producing pesticides like sethoxydim (B610796) and derivatives of 2-amino-4-chloro-6-methoxypyrimidine (B129847) highlights the potential of its acylated derivatives in this sector. wikipedia.org Researchers can leverage the phenylacetyl group to create derivatives with enhanced lipophilicity, potentially improving penetration through insect cuticles or plant surfaces, leading to more effective and targeted pest control agents. safrole.com

Table 2: Agrochemical Precursor Potential

| Precursor | Target Class | Key Reactions | Potential Outcome | Reference |

|---|---|---|---|---|

| This compound | Herbicides | Hydrolysis, Decarboxylation, Esterification | Substituted Phenylacetic Acid Derivatives | safrole.comrsc.org |

| This compound | Pesticides | Condensation, Cyclization | Heterocyclic Compounds (e.g., Pyrazoles) | safrole.com |

Utility in Fine Chemical Production and Custom Synthesis

This compound is a versatile intermediate in the production of fine chemicals and for custom synthesis projects where complex molecular architectures are required. chemicalbook.comguidechem.com Its value stems from the multiple reactive sites within its structure: the enolizable α-hydrogen between the two ester groups, the ketone carbonyl, and the ester functionalities themselves. This allows for a wide range of transformations, making it a valuable tool for synthetic chemists. weimiaobio.com

The compound serves as a precursor in the synthesis of more elaborate molecules. For example, it has been used to synthesize dye molecules, where its structure is incorporated into a larger chromophoric system. chemicalbook.com Its application in preparing substituted acetic acids and ketones is also noted, which are themselves important intermediates in the pharmaceutical and specialty chemical industries. guidechem.com In custom synthesis, chemists can exploit the reactivity of the active methylene group for C-C bond formation through alkylation or acylation, building up a carbon skeleton. Subsequently, the ester groups can be selectively hydrolyzed and decarboxylated, or transformed into other functional groups like amides. This step-wise and controllable reactivity makes it an ideal starting material for synthesizing natural products or their analogs, and other high-value organic molecules. weimiaobio.com For instance, it has been used as an intermediate in the synthesis of complex polycyclic compounds like methylanhydroacetonebenzil. chemicalbook.com

Methodological Contributions to Organic Chemistry Pedagogy

The chemistry of diethyl malonate and its derivatives, including this compound, is a cornerstone of undergraduate organic chemistry education. acs.org The "malonic ester synthesis" is a classic and powerful method for preparing carboxylic acids, and it is frequently featured in textbooks and laboratory courses to illustrate several fundamental concepts. masterorganicchemistry.comyoutube.comstudysmarter.co.uk

The synthesis serves as an excellent pedagogical tool for teaching the following principles:

Acidity of α-Hydrogens: It provides a clear example of how adjacent carbonyl groups increase the acidity of the α-protons, allowing for deprotonation with a relatively mild base like sodium ethoxide. youtube.comorganicchemistrytutor.com

Enolate Chemistry: The formation of a resonance-stabilized enolate is a key step, used to teach the nucleophilic character of these intermediates. masterorganicchemistry.comorganicchemistrytutor.com

C-C Bond Formation: The reaction of the enolate with an alkyl halide via an SN2 mechanism is a primary example of carbon-carbon bond formation, a central theme in organic synthesis. youtube.comorganicchemistrytutor.com

Ester Hydrolysis: The subsequent step, typically under acidic or basic conditions, is a classic illustration of the saponification or hydrolysis of esters to carboxylic acids. masterorganicchemistry.com

Decarboxylation: The synthesis culminates in the decarboxylation of a β-dicarboxylic acid upon heating, a unique reaction that is readily taught using this template. youtube.com

The entire sequence, from diethyl malonate to a substituted carboxylic acid, is a multi-step synthesis that challenges students to think about reaction planning and the sequential application of fundamental reactions. acs.orgstudysmarter.co.uk It is considered a "template synthesis" because the core process remains the same while the alkyl halide can be varied to produce a wide range of different carboxylic acids, teaching students about synthetic versatility. youtube.com

Table 3: Core Concepts Taught via Malonic Ester Synthesis

| Concept | Description | Step in Synthesis | Reference |

|---|---|---|---|

| Enolate Formation | Deprotonation of the α-carbon using a base (e.g., NaOEt). | Step 1 | masterorganicchemistry.comorganicchemistrytutor.com |

| Alkylation | Nucleophilic attack of the enolate on an alkyl halide (SN2). | Step 2 | youtube.comorganicchemistrytutor.com |

| Hydrolysis | Conversion of the diester to a dicarboxylic acid. | Step 3 | masterorganicchemistry.com |

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studiesrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Diethyl 2-(2-phenylacetyl)propanedioate, both ¹H and ¹³C NMR studies are critical for structural verification.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons provide detailed information about their chemical environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the phenylacetyl moiety, the methine proton of the propanedioate backbone, and the methylene and methyl protons of the two ethyl ester groups.

Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The spectrum would be expected to show signals for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the ethyl and phenylacetyl groups. Notably, the ester carbonyls are anticipated to resonate in the region of δ 165–170 ppm nih.gov.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl H | 7.20-7.40 | Multiplet | - |

| Malonate CH | ~4.5 | Singlet | - |

| Phenylacetyl CH₂ | ~3.8 | Singlet | - |

| Ester OCH₂ | ~4.2 | Quartet | ~7.1 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 167-170 |

| Ketone C=O | ~200 |

| Aromatic C | 127-135 |

| Malonate CH | ~55 |

| Phenylacetyl CH₂ | ~45 |

| Ester OCH₂ | ~62 |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmationnih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. The exact mass of this compound has been computed to be 278.11542367 Da, corresponding to the molecular formula C₁₅H₁₈O₅ nih.gov.

HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. While a detailed experimental fragmentation pattern for this specific compound is not available, studies on similar 2-substituted diethyl malonate derivatives show a characteristic loss of the diethyl malonate moiety (M-159) mdpi.com. Other potential fragmentation pathways could involve the cleavage of the ester groups and the phenylacetyl side chain.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₅ | nih.gov |

| Exact Mass | 278.11542367 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key absorptions would include the C=O stretching vibrations for the two ester groups and the ketone group, C-O stretching for the ester linkages, C-H stretching for the aromatic and aliphatic parts of the molecule, and C=C stretching for the aromatic ring. The presence of intermolecular C–H⋯O interactions can also be inferred from shifts in IR stretching frequencies, which can correlate with NMR coupling constants .

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | 1750-1735 | Strong, sharp |

| C=O (Ketone) | 1725-1705 | Strong, sharp |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium to strong |

| C-O (Ester) | 1300-1000 | Strong |

X-ray Crystallographic Analysis of Crystalline Forms or Derivativesbenchchem.com

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the searched literature, analysis of its derivatives and analogous compounds offers significant structural insights.

For instance, single-crystal X-ray diffraction studies on related compounds have been performed using instruments like the Bruker Kappa APEXII diffractometer . The refinement of the crystal structure data, often carried out using software such as SHELXL, can yield important parameters like the R-value, which indicates the quality of the crystallographic model . In analogous structures, dihedral angles between different ring systems and the presence of hydrogen-bonding networks have been confirmed . For example, in a related indole (B1671886) derivative, a dihedral angle of 62.78° was observed between the indole and phenyl groups .

Crystallographic data can also reveal details about intermolecular interactions, such as C–H⋯O hydrogen bonds, which have been observed with distances in the range of 2.50–2.60 Å in similar compounds . These interactions can play a crucial role in the packing of the molecules in the crystal lattice.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk For Diethyl 2-(2-phenylacetyl)propanedioate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its fundamental electronic properties. researchgate.net

Detailed DFT studies on analogous β-keto esters reveal key electronic features that are applicable to this compound. mdpi.com The optimized molecular geometry shows the spatial arrangement of atoms, while calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated through DFT, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic α-hydrogen, a site for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative β-Keto Ester using DFT This table presents typical data obtained from DFT calculations on β-keto esters, analogous to what would be expected for this compound.

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., -958 Hartrees) | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | ~ 2.5 - 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The molecule possesses several rotatable bonds, including those of the two ethyl ester groups and the phenylacetyl moiety, leading to a multitude of possible conformations.

MD simulations, often performed using force fields like OPLS3e or CHARMM, can model the molecule's behavior in different environments, such as in a vacuum or in various solvents. mdpi.comnih.gov By simulating the molecule over time (from nanoseconds to microseconds), researchers can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial as the conformation of the molecule can significantly influence its reactivity and how it interacts with other molecules. For instance, the accessibility of the enolizable proton and the carbonyl groups is conformation-dependent.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table illustrates the principal dihedral angles that would be monitored during an MD simulation to characterize the conformational states of the molecule.

| Dihedral Angle | Description | Expected Dynamics |

| O=C-C-C(phenyl) | Rotation around the central C-C bond of the propanedioate backbone. | This rotation influences the relative orientation of the phenylacetyl group and the malonate core. |

| C-C-O-C(ethyl) | Rotation of the ethyl ester groups. | These rotations affect the steric hindrance around the reactive carbonyl centers. |

| C(keto)-C(alpha)-C(phenyl)-C(aromatic) | Rotation of the phenyl ring relative to the acetyl group. | This determines the orientation of the aromatic ring, which can have electronic and steric consequences. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the potential reaction pathways of this compound. nih.gov For example, in base-catalyzed reactions, the first step is typically the deprotonation of the α-carbon to form an enolate. This enolate is a key intermediate in many reactions, such as alkylations and acylations.

DFT calculations can be used to model the entire reaction coordinate, from reactants to products, through the transition state. nih.gov The transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction rate. By locating the transition state structure and calculating its energy, chemists can predict the activation energy of a reaction, providing insights into its feasibility and kinetics. For instance, computational studies can compare the activation energies for C-alkylation versus O-alkylation of the enolate intermediate, helping to predict the reaction's outcome.

Prediction of Reactivity and Selectivity

Conceptual DFT provides a framework for quantifying chemical reactivity and selectivity. mdpi.com Descriptors such as global and local reactivity indices can be calculated for this compound to predict its chemical behavior.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general overview of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions (f(r)), pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For β-keto esters, studies have shown that the keto carbonyl carbon and the ester carbonyl carbons are often the primary sites for nucleophilic attack. mdpi.com The specific reactivity can be influenced by factors like steric hindrance from substituents. rsc.org Computational analysis can predict which of these sites is more susceptible in this compound. mdpi.com

Table 3: Conceptual DFT Reactivity Descriptors This table outlines key reactivity descriptors and their significance in predicting the chemical behavior of a molecule like this compound.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the electrophilic nature of the molecule. |

| Fukui Function (f(r)) | [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites in a molecule for different types of attack. |

Future Research Trajectories and Innovations

Exploration of Asymmetric Synthesis and Stereocontrol

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like diethyl 2-(2-phenylacetyl)propanedioate, which possesses a chiral center at the α-carbon, the development of asymmetric synthetic routes is a critical area of future research. While classical syntheses often result in a racemic mixture, contemporary methods are increasingly focused on the selective production of a single enantiomer.

Future research will likely delve into the use of chiral catalysts to achieve high levels of enantioselectivity in the acylation of diethyl malonate. Organocatalysis, employing small chiral organic molecules, presents a promising avenue. For instance, chiral primary amine catalysts have been shown to be effective in the asymmetric α-hydrazination and Robinson annulation of β-ketoesters, suggesting their potential applicability to the asymmetric acylation that forms the core of this compound. acs.org The development of novel chiral phase-transfer catalysts could also enable the stereocontrolled alkylation or acylation of malonic ester substrates.

Furthermore, the exploration of enzyme-catalyzed reactions offers a green and highly selective alternative. Lipases and esterases, potentially engineered for specific substrates, could be employed for the kinetic resolution of racemic this compound or for the enantioselective synthesis from prochiral precursors. The asymmetric reduction of the ketone functionality within the molecule using dehydrogenases is another area of interest, which could lead to chiral diol derivatives with significant synthetic potential. nih.gov

Table 1: Potential Asymmetric Strategies for this compound

| Catalytic System | Approach | Potential Outcome |

|---|---|---|

| Chiral Primary Amines | Asymmetric acylation of diethyl malonate | Enantiomerically enriched this compound |

| Chiral Phase-Transfer Catalysts | Stereocontrolled acylation | High enantiomeric excess of the target compound |

| Engineered Enzymes (e.g., Lipases) | Kinetic resolution of racemic mixture | Isolation of a single enantiomer |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Traditional methods for the synthesis of this compound often rely on stoichiometric amounts of strong bases, which can lead to side reactions and waste generation. wikipedia.org Modern catalytic methods are being developed to overcome these limitations, focusing on improved atom economy, milder reaction conditions, and higher yields.

A significant area of development is the use of transition metal catalysis . Copper-catalyzed C-acylation reactions, for example, have shown promise for the synthesis of α-aryl malonates. organic-chemistry.orgacs.orgnih.gov Adapting these methodologies to the phenylacetylation of diethyl malonate could offer a more efficient and selective route. The use of ligands to modulate the reactivity and selectivity of the metal catalyst is a key aspect of this research. For instance, ligands like 2-phenylphenol (B1666276) have been used in copper-catalyzed arylations to prevent side reactions. organic-chemistry.orgacs.org Palladium catalysis has also been extensively studied for the transformation of β-keto esters and malonates, offering pathways for new synthetic applications. nih.gov

Moreover, the development of heterogeneous catalysts is a critical trajectory for improving the sustainability of the synthesis. Immobilizing catalysts on solid supports facilitates their recovery and reuse, reducing waste and cost. Research into supported metal catalysts or solid acid/base catalysts for the acylation reaction could lead to more environmentally benign production processes.

Integration into Flow Chemistry and Automation

The shift from batch to continuous flow manufacturing is a transformative trend in the chemical industry, offering enhanced safety, consistency, and scalability. acs.orgnih.gov The synthesis of this compound is well-suited for adaptation to flow chemistry.

A continuous flow setup would typically involve pumping solutions of the reactants, such as diethyl malonate and phenylacetyl chloride, along with a base, through a heated reactor coil. acs.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and fewer byproducts compared to batch processing. beilstein-journals.org The rapid mixing and efficient heat transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions with greater control.

Furthermore, the integration of in-line analytical techniques , such as IR or NMR spectroscopy, can allow for real-time reaction monitoring and optimization. This data can be fed into an automated system that adjusts reaction conditions to maintain optimal performance, leading to a highly efficient and self-optimizing manufacturing process. researchgate.net While the direct application of flow chemistry to this specific compound is not yet widely reported, the successful flow synthesis of other complex molecules, including pharmaceuticals, demonstrates the immense potential of this technology. nih.govopenochem.org

Expanding Applications in Materials Science and Polymer Chemistry

While this compound is primarily known as an intermediate in the synthesis of small molecules, its unique chemical structure suggests potential applications in the realm of materials science and polymer chemistry.

A particularly promising area is the use of related malonate derivatives as monomers in polymerization reactions . For example, diethyl methylidene malonate (DEMM), a close structural relative, undergoes anionic polymerization. acs.orgrsc.orgrsc.org This reactivity suggests that this compound, or a derivative thereof, could be explored as a co-monomer to introduce specific functionalities into polymers. The phenylacetyl group could impart desirable properties such as altered refractive index, thermal stability, or hydrophobicity to the resulting polymer.

In materials science, β-keto esters are recognized as valuable building blocks for creating complex molecular frameworks. fiveable.me The ability of this compound to participate in various condensation and cyclization reactions could be harnessed to synthesize novel organic materials. For instance, it could serve as a precursor for the synthesis of specialized dyes, liquid crystals, or functional nanomaterials. The phenyl group offers a site for further functionalization, opening up possibilities for creating materials with tailored electronic or optical properties.

Table 2: Potential Material and Polymer Applications

| Application Area | Potential Role of this compound | Resulting Material/Polymer Property |

|---|---|---|

| Polymer Chemistry | Co-monomer in polymerization reactions | Modified thermal stability, refractive index, or hydrophobicity |

Educational and Methodological Impact on Organic Chemistry Research

The synthesis of this compound, and malonic ester synthesis in general, holds significant pedagogical value in the teaching of organic chemistry. openochem.orgacs.orgvaia.commasterorganicchemistry.comorganicchemistrytutor.compatsnap.comlibretexts.orgyoutube.comchadsprep.compressbooks.pub It serves as a classic and versatile example of C-C bond formation and the chemistry of enolates. The reaction sequence, involving deprotonation, alkylation/acylation, and potentially decarboxylation, illustrates several fundamental concepts in a single, comprehensible transformation. masterorganicchemistry.comlibretexts.org

The exploration of new synthetic routes and applications for this compound contributes to the broader methodological toolkit of organic chemists. Research into more efficient catalytic systems or the adaptation of its synthesis to flow chemistry provides valuable case studies and benchmarks for the field. The versatility of the malonic ester synthesis continues to inspire the development of new synthetic strategies for a wide range of target molecules. wikipedia.org As new discoveries are made in the chemistry of this compound, it will continue to serve as an important platform for both education and innovation in organic chemistry.

Q & A

Q. What established synthetic routes are available for diethyl 2-(2-phenylacetyl)propanedioate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via condensation reactions. Key steps include:

- Catalyst Selection : ZnBr₂ in m-xylene facilitates the formation of the nine-membered indole system in related structures, suggesting its utility for activating carbonyl groups in similar reactions .

- Solvent Optimization : Polar aprotic solvents like DMF are used in analogous propanedioate syntheses (e.g., with K₂CO₃ as a base) to stabilize intermediates and improve reaction efficiency .

- Purification : Post-reaction extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure are standard. Column chromatography may resolve isomeric byproducts .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (Bruker Kappa APEXII) confirms bond angles, dihedral angles (e.g., 62.78° between indole and phenyl groups in analogous compounds), and hydrogen-bonding networks. Refinement via SHELXL yields R values (e.g., R₁ = 0.062 for related structures) .

- Spectroscopy : ¹H/¹³C NMR identifies ester carbonyls (δ ~165–170 ppm) and phenylacetyl protons. Mass spectrometry (HRMS) verifies molecular ion peaks (exact mass: 278.115 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Methodological Answer: Discrepancies between NMR/IR and computational predictions (e.g., unexpected splitting of ester carbonyl signals) require cross-validation:

- X-ray Refinement : Atomic displacement parameters (ADPs) from SHELXL refine hydrogen positions (e.g., riding or isotropic models) to resolve ambiguities in electron density maps .

- Hydrogen Bonding Analysis : Crystallographic data reveal intermolecular C–H⋯O interactions (e.g., 2.50–2.60 Å distances), which correlate with IR stretches and NMR coupling constants .

Q. What challenges arise in refining the crystal structure of this compound, and how are they mitigated?

Methodological Answer:

- Twinned Crystals : Use of the HKLF 5 format in SHELXL aids in deconvoluting overlapping reflections in monoclinic systems (space group P1).

- Disorder Handling : For flexible ethyl ester groups, PART instructions and occupancy refinement resolve positional disorder, supported by SHELXD for phase determination .

- Data Quality : High-resolution data (θmax > 25°) and multi-scan absorption corrections (via SADABS) reduce Rint values (<0.05) .

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the compound’s reactivity in solid-state reactions?

Methodological Answer:

- Crystal Packing Analysis : Aromatic stacking (3.4–3.8 Å interplanar distances) between phenyl rings stabilizes transition states for photodimerization.

- Hydrogen-Bond-Directed Reactivity : Chains formed via C–H⋯O bonds (e.g., along the a-axis) can template regioselective nucleophilic attacks on the propanedioate core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.